[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyano and carbamoyl functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 1-Cyanocyclohexylamine: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Carbamoylation: The 1-cyanocyclohexylamine is then reacted with methyl chloroformate to form the carbamoyl intermediate.
Coupling with 4-(2-cyanoacetamido)benzoic acid: The final step involves coupling the carbamoyl intermediate with 4-(2-cyanoacetamido)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate involves its interaction with specific molecular targets. The cyano and carbamoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate can be compared with similar compounds such as:
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
Phenethylamine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c20-11-8-16(24)22-15-6-4-14(5-7-15)18(26)27-12-17(25)23-19(13-21)9-2-1-3-10-19/h4-7H,1-3,8-10,12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVTRMHSIUNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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